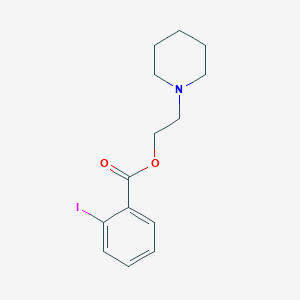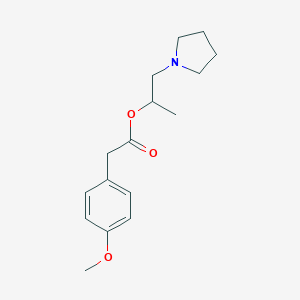
2-(Piperidin-1-yl)ethyl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-1-yl)ethyl 2-iodobenzoate, also known as PEIB, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. PEIB is a derivative of benzoic acid and belongs to the class of organic compounds known as aryl iodides.
Aplicaciones Científicas De Investigación
2-(Piperidin-1-yl)ethyl 2-iodobenzoate has shown potential applications in various fields of research. One of its primary uses is as a building block for the synthesis of other compounds. This compound can be used to synthesize a range of compounds such as inhibitors of enzymes, ligands for receptors, and fluorescent probes for imaging.
This compound has also been used in the development of drug delivery systems. It can be used as a linker to attach drugs to nanoparticles or other carriers, allowing for targeted delivery and improved efficacy.
Mecanismo De Acción
2-(Piperidin-1-yl)ethyl 2-iodobenzoate is believed to act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to changes in protein conformation and function, as well as DNA damage. The exact mechanism of action of this compound is still being studied and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. It has also been shown to bind to certain receptors, such as the sigma-1 receptor.
In vivo studies have shown that this compound can have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress. It has also been shown to have anticancer properties, inhibiting the growth of certain tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Piperidin-1-yl)ethyl 2-iodobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and can be used as a building block for the synthesis of other compounds. It also has a range of potential applications in various fields of research.
However, there are also limitations to the use of this compound. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. It can also be toxic at high concentrations, and caution should be taken when handling and using the compound.
Direcciones Futuras
There are several future directions for research on 2-(Piperidin-1-yl)ethyl 2-iodobenzoate. One area of interest is the development of drug delivery systems using this compound as a linker. This could lead to improved targeted delivery and efficacy of drugs.
Another area of research is the study of the mechanism of action of this compound. Further research is needed to fully understand how the compound interacts with proteins and DNA, and how this leads to its effects.
Finally, there is potential for the development of new compounds based on the structure of this compound. By modifying the structure of the compound, it may be possible to create compounds with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of research. Its synthesis method is relatively straightforward, and it has a range of potential uses as a building block for the synthesis of other compounds. Further research is needed to fully understand its mechanism of action and effects, but it has shown promise in the development of drug delivery systems and as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(Piperidin-1-yl)ethyl 2-iodobenzoate involves the reaction of 2-iodobenzoic acid with piperidine and ethyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The product obtained is then purified by column chromatography. The yield of this compound is typically around 60-70%.
Propiedades
Fórmula molecular |
C14H18INO2 |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl 2-iodobenzoate |
InChI |
InChI=1S/C14H18INO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |
Clave InChI |
VYAVTUFZLOBGIN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2I |
SMILES canónico |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl methyl ether](/img/structure/B294835.png)
![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
![3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294838.png)
![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)
![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)


